molecular formula C10H11BrO2 B1356922 Methyl 3-(2-bromophenyl)propanoate CAS No. 66191-86-4

Methyl 3-(2-bromophenyl)propanoate

Cat. No.: B1356922
CAS No.: 66191-86-4
M. Wt: 243.1 g/mol
InChI Key: NIULOVGPRAJIJM-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of methyl propanoate, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-phenylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-(2-bromophenyl)propanoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions can affect various biological pathways and enzyme activities, making the compound valuable for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-bromophenyl)propanoate
  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 2-(3-bromophenyl)propanoate

Uniqueness

Methyl 3-(2-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Biological Activity

Methyl 3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10_{10}H11_{11}BrO2_2. It is a member of the propanoate ester family and has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies and highlighting relevant data.

Chemical Structure and Properties

This compound features a bromophenyl group, which is known to influence its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity and affect the compound's binding affinity to biological targets.

Structural Formula

The structural formula can be represented as follows:

C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2

Physical Properties

  • Molecular Weight : 229.1 g/mol
  • Boiling Point : Not specified in the literature
  • Melting Point : Not specified in the literature

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes. While specific enzyme targets remain to be fully elucidated, initial studies indicate that compounds with similar structures exhibit activity against enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that certain derivatives of bromophenyl propanoates possess antimicrobial properties. For instance, compounds with similar substituents have shown effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such activity.

Acaricidal Activity

A study focused on a series of 3-aryl propionic esters, including methyl derivatives, evaluated their acaricidal activity against Psoroptes cuniculi (a mange mite). Although specific data for this compound was not detailed, related compounds showed promising results with low lethal concentration (LC50) values, indicating potential efficacy in pest control applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the molecular structure influence biological activity. The introduction of bromine at the ortho position (as in this compound) can significantly alter the compound's interaction with biological targets, enhancing its potency compared to non-brominated analogs.

Study on Acaricidal Activity

In a comparative study, several compounds were assessed for their acaricidal properties. The results indicated that some derivatives exhibited LC50 values lower than that of ivermectin, a commonly used acaricide. Although specific data for this compound was not provided, its structural similarity to active compounds suggests it may also possess significant acaricidal properties .

Enzyme Interaction Studies

Research into enzyme interactions has highlighted the potential for this compound to act as an enzyme inhibitor. The molecular docking studies conducted on related compounds suggest that the bromine atom may play a critical role in enhancing binding affinity to specific enzyme active sites .

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H11_{11}BrO2_2
Molecular Weight229.1 g/mol
Potential Biological ActivityEnzyme inhibition, antimicrobial, acaricidal

Properties

IUPAC Name

methyl 3-(2-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULOVGPRAJIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577246
Record name Methyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66191-86-4
Record name Methyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-(2-bromobenzyl)malonate (54.25 g) was dissolved in a mixture of dimethylsulfoxide (220 ml) and water (3.24 ml), and lithium chloride (15.27 g) was added. The mixture was stirred at 160° C. of a bath temperature for 7.5 hours. After the reaction mixture was left standing for cooling, the solvent was removed by distillation under reduced pressure. The residual concentrate was poured into water, extracted with toluene. The organic layer obtained was washed twice with water and once with a saturated aqueous saline, dried over sodium sulfate, the solvent was removed by distillation under reduced pressure, and the residual concentrate was distilled under reduced pressure (96°-98° C./0.5 mmHg) to give the title compound (30.05 g).
Quantity
54.25 g
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl iodide (51 g, 22.4 ml, 0.24 mole) was added to a stirred mixture of 3-(2-bromophenyl)propanoic acid (36.7 g, 0.16 mole, prepared as described by F. G. Holliman and F. G. Mann J Chem. Soc. 9, 1960) and anhydrous potassium carbonate (33 g, 0.24 mole) in dry N,N-dimethylformamide (250 ml) and the mixture was stirred at ambient temperature overnight. After removal of the solvent in vacuo the residue was partitioned between ether and water and the ethereal phase washed with aqueous sodium thiosulphate and then brine and dried (MgSO4). Evaporation gave a pale yellow oil which distilled at 116°-118° C. (0.2 mm) to give 36.91 g (95%) of the title ester as a colourless oil, νmax 2950, 1740, 1570, 1470, 1440 cm-1, δ(CDCl3), 2.63 (2H, m, ArCH2), 3.07 (2H, m, CH2CO2), 3.70 (3H, s, CH3), 7.12 (3H, m, arom), 7.50 (1H, d, arom).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

Prepared according to the procedure described in Example 34, Step 1, using 3-(2-bromo-phenyl)-propionic acid and methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trimethylsilyldiazomethane (2M in hexanes, 5.0 mL, 10.0 mmol) was added to a solution of 3-(2-bromophenyl)propionic acid (1.376 g, 6.00 mmol) in anhydrous benzene (28 mL) and anhydrous methanol (8 mL). The reaction mixture was stirred at room temperature for 2 h, and then the volatiles were removed in vacuo, to yield crude methyl 3-(2-bromophenyl)propionate which was carried forward without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.376 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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